molecular formula C7H11N3O3 B13106237 5-ethoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione

5-ethoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione

Cat. No.: B13106237
M. Wt: 185.18 g/mol
InChI Key: UYPYBCRQHVNGKY-UHFFFAOYSA-N
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Description

5-ethoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate, urea, and methylamine.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy and methylamino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-ethoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione is used as a building block for the synthesis of more complex molecules.

Biology

The compound may be studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine

In medicine, derivatives of pyrimidines are often explored for their therapeutic potential, including as anticancer and antiviral agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethoxy-2-amino-pyrimidine-4,6(1H,5H)-dione
  • 5-methoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione
  • 5-ethoxy-2-(ethylamino)pyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of 5-ethoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

5-ethoxy-2-methylimino-1,3-diazinane-4,6-dione

InChI

InChI=1S/C7H11N3O3/c1-3-13-4-5(11)9-7(8-2)10-6(4)12/h4H,3H2,1-2H3,(H2,8,9,10,11,12)

InChI Key

UYPYBCRQHVNGKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(=O)NC(=NC)NC1=O

Origin of Product

United States

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